molecular formula C21H23N3O5 B2566948 4-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 333431-90-6

4-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2566948
CAS No.: 333431-90-6
M. Wt: 397.431
InChI Key: NNACUDXXFBCJGZ-UHFFFAOYSA-N
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Description

4-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C21H23N3O5 and its molecular weight is 397.431. The purity is usually 95%.
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Biological Activity

The compound 4-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine family, known for its diverse biological activities. This article reviews its biological properties, including anticancer and antioxidant activities, supported by data from various studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C20H22N2O5\text{C}_{20}\text{H}_{22}\text{N}_2\text{O}_5

This compound features a tetrahydropyrimidine core substituted with methoxy groups, which are known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have demonstrated significant anticancer effects of related pyrimidine derivatives. For instance, compounds with similar structures have shown promising results against various cancer cell lines:

  • MTT Assay Results : The cytotoxicity of related compounds was evaluated against epidermoid carcinoma (A431) and colon cancer (HCT116) cell lines. The highest inhibitory concentration (IC50) values were reported as follows:
    • HCT116 : 201.45 µg/mL
    • A431 : 44.77 µg/mL
    • Normal Fibroblast Cells (BJ-1) : 92.05 µg/mL

These results suggest that derivatives of tetrahydropyrimidines may serve as potential therapeutic agents against specific types of cancer .

Antioxidant Activity

The antioxidant capabilities of tetrahydropyrimidine derivatives have been assessed using the DPPH radical scavenging assay. Results indicated:

  • Radical Scavenging Activity : The compound exhibited a dose-independent radical scavenging activity ranging from 71.7% at 50 mg/mL to 72.5% at 300 mg/mL.

This suggests that the compound retains significant antioxidant properties even at low concentrations, which is beneficial for mitigating oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

The presence of methoxy groups in the structure significantly contributes to the biological activity of these compounds. Studies indicate that modifications in substitution patterns can enhance their efficacy against microbial and cancerous cells .

Case Study 1: Antitumor Efficacy

In a comparative study involving several pyrimidine derivatives, it was found that compounds with specific substitutions on the aromatic rings showed enhanced activity against cancer cell lines. Notably, the addition of hydrophobic substituents at strategic positions increased potency significantly .

Case Study 2: Antimicrobial Properties

A series of pyrimidine derivatives were synthesized and screened for antibacterial activity against Gram-positive and Gram-negative bacteria. Compounds similar to the target molecule demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.8 to 6.25 μg/mL .

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5/c1-12-18(20(25)23-14-6-8-15(27-2)9-7-14)19(24-21(26)22-12)13-5-10-16(28-3)17(11-13)29-4/h5-11,19H,1-4H3,(H,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNACUDXXFBCJGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)OC)OC)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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